molecular formula C26H20ClFN2O2 B612186 Brilanestrant CAS No. 1365888-06-7

Brilanestrant

Cat. No.: B612186
CAS No.: 1365888-06-7
M. Wt: 446.9 g/mol
InChI Key: BURHGPHDEVGCEZ-KJGLQBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Brilanestrant, also known as GDC-0810, primarily targets the Estrogen Receptor (ER) . The Estrogen Receptor is a protein found in cells that are activated by the hormone estrogen. In many cancers, such as breast cancer, estrogen and its receptor can drive tumor growth .

Mode of Action

This compound is a nonsteroidal combined selective estrogen receptor modulator and selective estrogen receptor degrader . It binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor . This degradation of the estrogen receptor can inhibit the growth and survival of ER-expressing cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the estrogen signaling pathway. This pathway is critical for the growth and progression of certain types of breast cancer . By degrading the estrogen receptor, this compound disrupts this pathway, potentially inhibiting the growth of cancer cells .

Pharmacokinetics

This compound is orally bioavailable . This means it can be taken by mouth and absorbed into the bloodstream to reach its target sites. The oral route of administration is generally more convenient and comfortable for patients compared to other methods like intramuscular injection .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell growth. By degrading the estrogen receptor, this compound can disrupt the estrogen signaling pathway, which many cancer cells rely on for growth and survival . This disruption can inhibit the growth and survival of these cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain mutations in the estrogen receptor or other components of the estrogen signaling pathway could potentially affect the efficacy of this compound . Additionally, factors such as the patient’s overall health, other medications they are taking, and their specific type of cancer can all influence how well this compound works .

Biochemical Analysis

Biochemical Properties

Brilanestrant interacts with the estrogen receptor alpha (ERα), acting as an antagonist . This interaction involves the binding of this compound to the ERα, which can influence the activity of various enzymes and proteins within the cell .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly those involved in ER-positive breast cancer . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism through its interaction with the ERα .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ERα, leading to changes in gene expression . This binding interaction results in the modulation of enzyme activity, either through inhibition or activation, depending on the specific cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models . These studies have provided valuable information on the threshold effects of this compound, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell . It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is likely influenced by various transporters and binding proteins . Its localization or accumulation within cells can be affected by these interactions .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Properties

IUPAC Name

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURHGPHDEVGCEZ-KJGLQBJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336037
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365888-06-7
Record name Brilanestrant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0810
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12253
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILANESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.